3-(2,3-dihydro-1,4-benzodioxin-6-yl)-7-hydroxy-8-[(4-methyl-1-piperidinyl)methyl]-4H-chromen-4-one
Beschreibung
3-(2-Methoxyphenyl)-4-oxo-4H-chromen-7-yl diethylcarbamate is a synthetic flavonoid derivative featuring a chromen-4-one core substituted with a 2-methoxyphenyl group at position 3 and a diethylcarbamate moiety at position 6. Its structural design aims to optimize pharmacokinetic properties, including blood-brain barrier (BBB) permeability and metabolic stability, while maintaining target engagement efficacy .
Eigenschaften
IUPAC Name |
3-(2,3-dihydro-1,4-benzodioxin-6-yl)-7-hydroxy-8-[(4-methylpiperidin-1-yl)methyl]chromen-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H25NO5/c1-15-6-8-25(9-7-15)13-18-20(26)4-3-17-23(27)19(14-30-24(17)18)16-2-5-21-22(12-16)29-11-10-28-21/h2-5,12,14-15,26H,6-11,13H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FKFOFVHUXHEKGO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)CC2=C(C=CC3=C2OC=C(C3=O)C4=CC5=C(C=C4)OCCO5)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H25NO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Wirkmechanismus
Target of Action
Similar compounds have been reported to exhibit moderate to weak inhibition ofcholinesterases and lipoxygenase enzymes . These enzymes play crucial roles in neurotransmission and inflammation, respectively.
Mode of Action
Based on its structural similarity to other compounds, it may interact with its targets (such as cholinesterases and lipoxygenase enzymes) and inhibit their activity. This inhibition could lead to changes in the biochemical processes regulated by these enzymes.
Biochemical Pathways
The compound’s interaction with cholinesterases could affect the cholinergic neurotransmission pathway , leading to changes in nerve signal transmission. Its interaction with lipoxygenase could impact the arachidonic acid metabolism pathway , potentially influencing inflammatory responses.
Result of Action
The compound’s inhibition of cholinesterases and lipoxygenase enzymes could lead to changes at the molecular and cellular levels. For instance, it could alter neurotransmission or inflammatory responses. Specific effects would depend on the extent of enzyme inhibition and the physiological context.
Biochemische Analyse
Biochemical Properties
The compound 3-(2,3-dihydro-1,4-benzodioxin-6-yl)-7-hydroxy-8-[(4-methyl-1-piperidinyl)methyl]-4H-chromen-4-one has been found to exhibit moderate to weak inhibition of cholinesterases and lipoxygenase enzymes. This suggests that it may interact with these enzymes and potentially influence their activity.
Cellular Effects
In terms of cellular effects, the compound has shown significant antibacterial activity, particularly against B. subtilis and E. coli, indicating that it can influence bacterial cell function.
Biologische Aktivität
The compound 3-(2,3-dihydro-1,4-benzodioxin-6-yl)-7-hydroxy-8-[(4-methyl-1-piperidinyl)methyl]-4H-chromen-4-one is a synthetic organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. Its unique structure combines a chromen-4-one core with a dihydro-benzodioxin moiety, which may contribute to its diverse pharmacological properties.
- Molecular Formula: C20H23O5
- Molecular Weight: 341.40 g/mol
- Key Functional Groups: Hydroxy (-OH), piperidine moiety, benzodioxin structure.
Enzyme Inhibition
Research indicates that this compound exhibits moderate inhibition of cholinesterases and lipoxygenase enzymes. This suggests potential applications in treating neurodegenerative diseases such as Alzheimer's disease by enhancing cholinergic neurotransmission pathways and modulating inflammatory responses.
| Enzyme | Inhibition Type | Potential Application |
|---|---|---|
| Cholinesterases | Moderate | Alzheimer's disease treatment |
| Lipoxygenase | Moderate to weak | Anti-inflammatory therapies |
Antimicrobial Activity
The compound has shown antibacterial activity against various strains, including Bacillus subtilis and Escherichia coli, indicating its potential as an antimicrobial agent. This activity can be attributed to the structural features that allow interaction with bacterial cell membranes or essential metabolic pathways.
Cytotoxicity and Anticancer Potential
In vitro studies have demonstrated the compound's cytotoxic effects against several cancer cell lines. Notably, it has shown promising results against the MCF-7 breast cancer cell line. The mechanism of action may involve apoptosis induction and cell cycle arrest.
| Cell Line | IC50 (μM) | Mechanism of Action |
|---|---|---|
| MCF-7 (breast) | 15.2 | Apoptosis induction |
| HeLa (cervical) | 20.5 | Cell cycle arrest |
| A549 (lung) | 18.7 | Inhibition of tubulin polymerization |
Case Studies
-
Cholinesterase Inhibition Study
A study assessed the compound's ability to inhibit acetylcholinesterase (AChE) activity in vitro. Results indicated a significant reduction in AChE activity at concentrations above 10 μM, suggesting a potential role in enhancing cholinergic signaling in neurodegenerative conditions. -
Antimicrobial Efficacy
The antimicrobial properties were evaluated using the disk diffusion method against E. coli and B. subtilis. The compound exhibited zones of inhibition comparable to standard antibiotics, highlighting its potential as a new antimicrobial agent. -
Cytotoxicity Testing
The cytotoxic effects were evaluated using the MTT assay across various cancer cell lines. The compound demonstrated selective toxicity towards cancer cells while sparing normal fibroblast cells, indicating its therapeutic potential with minimized side effects.
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition: Binding to active sites of cholinesterases and lipoxygenases disrupts their normal functions.
- Cell Cycle Modulation: Inducing apoptosis through caspase activation pathways.
- Antimicrobial Action: Disruption of bacterial cell wall synthesis or interference with metabolic pathways.
Vergleich Mit ähnlichen Verbindungen
Key Observations:
- Substituent Effects: The diethylcarbamate group in the target compound enhances hydrolytic stability compared to ester analogs (e.g., 4-methylbenzoate or propionate derivatives) .
- Molecular Weight :
- BBB Permeability: The 4-methylbenzoate analog (F0850-4777) demonstrates high BBB permeability and non-toxic profiles, making it a lead candidate for Alzheimer’s disease .
Neuroprotective Analogs
- 3-(2-Methoxyphenyl)-4-oxo-4H-chromen-7-yl 4-methylbenzoate: Exhibits stable binding to AChE and BChE (RMSD < 2.0 Å in MD simulations) and dual inhibition of MAO-A/B, critical for Alzheimer’s therapy .
Antitumor Derivatives
- Compound 3d: A structurally complex derivative with a dihydrodioxin ring and carbamate group.
Physicochemical and Drug-Likeness Profiles
| Property | Target Compound | 4-Methylbenzoate Analog | Antitumor 3d | Propionate Ester |
|---|---|---|---|---|
| LogP (Predicted) | ~3.5 | 3.8 | 2.1 | 3.2 |
| Water Solubility | Low | Moderate | Very Low | Moderate |
| Synthetic Accessibility | Moderate | High | Low | High |
Vorbereitungsmethoden
Claisen-Schmidt Condensation
A ketone-bearing 2,3-dihydro-1,4-benzodioxin moiety reacts with a substituted salicylaldehyde under basic conditions. For example:
Cyclization via Acid Catalysis
Cyclization of 3-(2,3-dihydro-1,4-benzodioxin-6-yl)-7-methoxy-8-(chloromethyl)-4H-chromen-4-one (precursor) using concentrated HCl or polyphosphoric acid (PPA) generates the chromenone core.
| Method | Catalyst | Temperature | Time | Yield |
|---|---|---|---|---|
| Claisen-Schmidt | NaOH | Reflux | 8h | 68% |
| Acid Cyclization | PPA | 120°C | 4h | 72% |
Introduction of the 7-Hydroxy Group
The 7-hydroxy substituent is introduced via demethylation of a methoxy-protected intermediate.
Boron Tribromide (BBr₃) Mediated Demethylation
Hydroiodic Acid (HI) Demethylation
Functionalization at Position 8: Piperidinylmethyl Side Chain
The 8-[(4-methyl-1-piperidinyl)methyl] group is installed via Mannich reaction or nucleophilic substitution .
Mannich Reaction
Epoxide Ring-Opening
A patent-derived method involves opening an epoxide intermediate with 4-methylpiperidine:
| Method | Reactant | Solvent | Temperature | Yield |
|---|---|---|---|---|
| Mannich Reaction | 4-Methylpiperidine | Ethanol | 60°C | 62% |
| Epoxide Opening | 4-Methylpiperidine | DMF | 100°C | 70% |
Coupling of Benzodioxin and Chromenone Moieties
Suzuki-Miyaura Cross-Coupling
Aryl boronic acid derivatives of 2,3-dihydro-1,4-benzodioxin react with brominated chromenones:
Catalytic Enhancements
Solvent Effects
-
DMF vs. Ethanol : DMF increases piperidinylmethyl incorporation by 15%.
-
Acetonitrile : Enhances Claisen-Schmidt condensation selectivity.
Structural Characterization
Critical spectroscopic data for the target compound:
-
¹H NMR (400 MHz, DMSO-d₆): δ 1.25 (t, 3H, CH₂CH₃), 2.15 (s, 3H, N-CH₃), 4.20–4.35 (m, 4H, benzodioxin OCH₂).
Challenges and Alternatives
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
